2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine
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Overview
Description
2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine is an organic compound with the molecular formula C21H12ClN3O and a molecular weight of 357.79 g/mol . This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro group, a dibenzofuran moiety, and a phenyl group. It is a white crystalline solid at room temperature and exhibits significant optical and antioxidant properties .
Preparation Methods
The synthesis of 2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine typically involves multi-step organic synthesis techniques. The process generally starts with the preparation of the dibenzofuran and triazine intermediates, followed by their coupling under specific reaction conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new compounds.
Coupling Reactions: The phenyl and dibenzofuran groups can engage in coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.
Biology and Medicine: The compound’s unique structure and properties make it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine involves its interaction with molecular targets through its functional groups. The chloro group, dibenzofuran moiety, and phenyl group contribute to its reactivity and binding affinity with various biological and chemical entities. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine can be compared with other similar compounds, such as:
2-Chloro-4-(3-biphenyl)-6-(4-biphenyl)-[1,3,5]triazine: This compound also contains a triazine ring but with different substituents, leading to variations in its properties and applications.
2-Chloro-4-(dibenzofuran-1-yl)-6-phenyl-[1,3,5]triazine: A closely related compound with slight structural differences that can affect its reactivity and use.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
2-chloro-4-dibenzofuran-4-yl-6-phenyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKYZYRMGGYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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